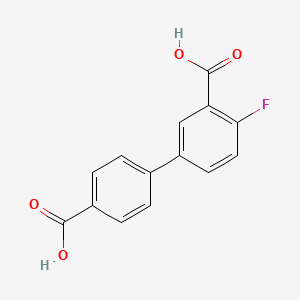

5-(4-Carboxyphenyl)-2-fluorobenzoic acid

Description

5-(4-Carboxyphenyl)-2-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 2-position and a 4-carboxyphenyl group at the 5-position of the benzene ring. For instance, related fluorobenzoic acids serve as ligands in metal complexes (e.g., cobalt(II) in ) and intermediates in synthesizing bioactive molecules (e.g., anticonvulsant agents in ) .

Properties

IUPAC Name |

5-(4-carboxyphenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO4/c15-12-6-5-10(7-11(12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBSEHOEFQIBQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40689919 | |

| Record name | 4-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261957-42-9 | |

| Record name | 4-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the 1,3-dipolar cycloaddition of a carbomethoxyphenyl substituted porphyrin with an azomethine ylide, followed by hydrolysis under thermal acidic conditions . This method ensures the precise placement of functional groups on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as microwave-mediated metallation with metal salts like Fe(III), Cu(II), and Zn(II) can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Carboxyphenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxyl group can be oxidized to form different derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

5-(4-Carboxyphenyl)-2-fluorobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism by which 5-(4-Carboxyphenyl)-2-fluorobenzoic acid exerts its effects involves interactions with various molecular targets. The carboxyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

Key Compounds :

- 5-(4-Cyanophenyl)-2-fluorobenzoic acid (CAS 1261977-82-5): Replaces the carboxyphenyl group with a cyanophenyl moiety. Safety data indicate handling precautions for inhalation and skin contact .

- 4-(4-Fluorophenyl)-2-fluorobenzoic acid (CAS 786685-86-7): Features a fluorophenyl group instead of carboxyphenyl. The additional fluorine may alter solubility and dipole interactions, influencing crystallinity in coordination polymers .

Physicochemical Properties :

Heterocyclic Derivatives with Carboxyphenyl Substituents

Thiophene and Furan Analogs :

- 5-(4-Carboxyphenyl)-2,3-dihydrothiophene-3-carboxylic acid (11) : Synthesized via alkaline cyclization of thiosemicarbazides (). This dihydrothiophene derivative undergoes oxidation to form thiophene-3-carboxylic acid, highlighting the instability of the dihydrothiophene ring under acidic conditions .

- 5-(4-Carboxyphenyl)-2-furancarbonitrile (1a) : Exhibits higher reactivity in arylation reactions compared to thiophene analogs (24.7% vs. 12.4% yield), attributed to furan’s electron-rich aromatic system .

Substituent Position and Functional Group Effects

- 4-(1-Carboxyethyl)-2-fluorobenzoic acid : A metabolite of flurbiprofen biodegradation (). The carboxyethyl group at the 4-position results in environmental persistence, contrasting with the biodegradability of unsubstituted fluorobenzoic acids .

- 5-Methoxy-2-fluorobenzoic acid derivatives: Substitution at the 5-position (e.g., methoxy groups) modulates electronic properties, affecting enzyme inhibition profiles. For example, PCAF HAT inhibitors with 4-carboxyphenylamino groups show activity dependent on acyl chain length () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.